molecular formula C10H9IO3 B13013485 2-(4-Acetyl-3-iodophenyl)acetic acid

2-(4-Acetyl-3-iodophenyl)acetic acid

Cat. No.: B13013485
M. Wt: 304.08 g/mol
InChI Key: FLFHPLLTDBVLLO-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is a derivative of acetic acid, where the hydrogen atom of the acetic acid is replaced by a 4-acetyl-3-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetyl-3-iodophenyl)acetic acid typically involves the iodination of 4-acetylphenylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or even further to a hydrocarbon.

    Substitution: The iodine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(4-carboxy-3-iodophenyl)acetic acid.

    Reduction: Formation of 2-(4-hydroxy-3-iodophenyl)acetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetyl-3-iodophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and acetyl group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 2-(4-Iodophenyl)acetic acid
  • 4-Iodophenylacetic acid
  • 2-Iodophenylacetic acid

Comparison: 2-(4-Acetyl-3-iodophenyl)acetic acid is unique due to the presence of both an acetyl group and an iodine atom on the aromatic ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds that may lack one of these functional groups. The acetyl group enhances its potential for further chemical modifications, while the iodine atom provides a site for nucleophilic substitution reactions.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

2-(4-acetyl-3-iodophenyl)acetic acid

InChI

InChI=1S/C10H9IO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

FLFHPLLTDBVLLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)O)I

Origin of Product

United States

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